molecular formula C12H18ClNO B1419197 4-(3-Methoxyphenyl)piperidine hydrochloride CAS No. 325808-20-6

4-(3-Methoxyphenyl)piperidine hydrochloride

Cat. No. B1419197
M. Wt: 227.73 g/mol
InChI Key: UFIHUSFFAGVMDG-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperidine hydrochloride is a unique chemical compound with the empirical formula C12H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-(3-Methoxyphenyl)piperidine hydrochloride can be represented by the SMILES string Cl.COc1cccc(c1)C2CCNCC2 . The InChI code for this compound is 1S/C12H17NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Methoxyphenyl)piperidine hydrochloride include a molecular weight of 227.73 . It is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • Novel compounds incorporating the 4-methoxyphenyl piperidine structure, such as oxime esters, have been synthesized and characterized. These compounds have shown promising results in in vitro antioxidant and antimicrobial activities, indicating potential applications in medicinal chemistry and drug development (Harini et al., 2014).

Antimicrobial Potential

  • A compound with a structural motif similar to 4-methoxyphenyl piperidine, designated as C10, has been found to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery is significant for addressing the challenge of bacterial persistence in infections (Kim et al., 2011).

Pharmacological Activity

  • Synthesized derivatives of piperidine, related to 4-methoxyphenyl piperidine, have been studied for various pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and cholinergic effects. These studies are crucial for understanding the potential therapeutic applications of such compounds (Gasparyan et al., 2009).

Analytical Chemistry and Impurity Identification

  • In the field of analytical chemistry, compounds structurally related to 4-methoxyphenyl piperidine have been used as reference substances for identifying and quantifying impurities in pharmaceutical preparations, demonstrating their importance in ensuring drug purity and safety (Liu et al., 2020).

Study of Receptor Activity

  • Research involving analogues of 4-methoxyphenyl piperidine has contributed to understanding the interaction of chemical compounds with central nervous system receptors like the CB1 cannabinoid receptors. This is significant for the development of pharmaceuticals targeting these receptors (Katoch-Rouse & Horti, 2003).

Crystal Structure and Stereochemistry

  • The crystal structures of compounds containing the 4-methoxyphenyl piperidine motif have been elucidated, providing insights into their molecular geometry, which is vital for understanding their chemical behavior and interaction with biological molecules (Thenmozhi et al., 2009).

properties

IUPAC Name

4-(3-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIHUSFFAGVMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662841
Record name 4-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)piperidine hydrochloride

CAS RN

325808-20-6
Record name 4-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methoxyphenyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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